molecular formula C15H16O4S B3827770 ethyl 3-(2-naphthylsulfonyl)propanoate

ethyl 3-(2-naphthylsulfonyl)propanoate

Cat. No. B3827770
M. Wt: 292.4 g/mol
InChI Key: ZWFIBKUKIUGWGT-UHFFFAOYSA-N
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Description

Ethyl 3-(2-naphthylsulfonyl)propanoate is an ester. Esters are organic compounds derived from carboxylic acids in which the -OH of the carboxylic group has been replaced by an -OR from an alcohol . They are often responsible for the pleasant fragrances of fruits and flowers .


Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The general formula for esters is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis. Hydrolysis is a reaction with water that splits esters into carboxylic acids (or their salts) and alcohols . This reaction can be catalyzed by both acids and bases .

Mechanism of Action

The mechanism of action for esters typically involves the breaking and forming of bonds in chemical reactions. For instance, in the formation of an ester from a carboxylic acid and an alcohol, a hydrogen from the acid and a hydroxyl group from the alcohol are removed to form water, and the remaining parts of the molecules combine to form the ester .

Future Directions

The future directions for research on ethyl 3-(2-naphthylsulfonyl)propanoate could involve exploring its potential applications in various fields, such as the fragrance industry, given the characteristic pleasant odors of many esters . Additionally, research could focus on sustainable methods for synthesizing this ester .

properties

IUPAC Name

ethyl 3-naphthalen-2-ylsulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-2-19-15(16)9-10-20(17,18)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFIBKUKIUGWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-naphthalen-2-ylsulfonylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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